molecular formula C21H27ClN4O3 B11201270 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B11201270
M. Wt: 418.9 g/mol
InChI Key: FYHHPPNJDCUFMG-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound. Compounds of this nature are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps:

    Formation of the phenyl ring: Starting with a chlorinated phenol, methoxylation and methylation reactions are carried out.

    Pyrimidine ring synthesis: The pyrimidine ring is synthesized separately, often involving condensation reactions.

    Coupling reactions: The phenyl and pyrimidine rings are coupled using appropriate linkers and catalysts.

    Final acetamide formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the nitro groups if present.

    Substitution: Halogenated compounds like this one can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.

    Biology: As a probe to study biological pathways and mechanisms.

    Industry: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets. Typically, such compounds interact with proteins or enzymes, inhibiting or modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methoxyphenyl)-acetamide
  • N-(4-methylphenyl)-2-{[6-methylpyrimidin-4-yl]oxy}acetamide

Uniqueness

What sets N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide apart is its specific combination of functional groups, which may confer unique biological activity or chemical reactivity.

Properties

Molecular Formula

C21H27ClN4O3

Molecular Weight

418.9 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide

InChI

InChI=1S/C21H27ClN4O3/c1-13-5-7-26(8-6-13)21-23-15(3)10-20(25-21)29-12-19(27)24-17-9-14(2)16(22)11-18(17)28-4/h9-11,13H,5-8,12H2,1-4H3,(H,24,27)

InChI Key

FYHHPPNJDCUFMG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC)C

Origin of Product

United States

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